molecular formula C5H4ClNO B146416 5-Chloro-2-hydroxypyridine CAS No. 4214-79-3

5-Chloro-2-hydroxypyridine

Cat. No.: B146416
CAS No.: 4214-79-3
M. Wt: 129.54 g/mol
InChI Key: SZFUWUOHDRMCKD-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxypyridine: is an organic compound with the molecular formula C5H4ClNO . It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

5-Chloro-2-hydroxypyridine, also known as 5-Chloro-2-pyridinol, primarily targets xanthine dehydrogenase . Xanthine dehydrogenase is an enzyme involved in the metabolic breakdown of purines in the body, which are vital components of DNA, RNA, and ATP.

Mode of Action

This compound acts as a donor ligand . It exists in a zwitterionic form, i.e., 5-chloropyridinium-2-olate, in copper complexes

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine degradation pathway . By interacting with xanthine dehydrogenase, it can influence the breakdown of purines, potentially affecting the levels of uric acid, a product of purine metabolism.

Pharmacokinetics

Given its molecular weight of 12954 , it is likely to have good bioavailability

Result of Action

This compound has been used to study the effect of dicumarol on xanthine dehydrogenase . It has also been used to investigate the mechanism of mitomycin C bioreduction by xanthine dehydrogenase . The specific molecular and cellular effects of this compound’s action depend on the context of its use and require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorination of 2-hydroxypyridine: One common method involves the chlorination of 2-hydroxypyridine using chlorinating agents such as phosphorus oxychloride or phosphorus pentachloride.

    N-chlorosuccinimide Method: Another method involves the reaction of 2,6-dimethylpyridine-4-phenol with N-chlorosuccinimide in the presence of a solvent like dimethylformamide.

Industrial Production Methods:

  • Industrial production methods often involve large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-2-hydroxypyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Complex Formation: This compound can act as a donor ligand and form complexes with metals such as copper.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate in methanol is a common reagent for substitution reactions.

    Complex Formation: Copper salts are commonly used for forming metal complexes.

Major Products:

    2-Hydroxy-5-methoxypyridine: Formed from nucleophilic substitution reactions.

    Copper Complexes: Formed from complexation reactions with copper salts.

Scientific Research Applications

Chemistry:

    Ligand in Coordination Chemistry:

Biology and Medicine:

Industry:

    Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness:

    Position of Substituents: The unique positioning of the chlorine and hydroxyl groups in 5-Chloro-2-hydroxypyridine gives it distinct chemical properties and reactivity compared to its analogs.

    Reactivity: The presence of the chlorine atom at the 5-position makes it more reactive in nucleophilic substitution reactions compared to other isomers.

Properties

IUPAC Name

5-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFUWUOHDRMCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022215
Record name 5-Chloro-2-pyridinol
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Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4214-79-3
Record name 5-Chloro-2(1H)-pyridinone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-pyridinol
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Record name 5-Chloro-2-pyridinol
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Record name 5-chloropyridin-2-ol
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Record name 5-CHLORO-2-PYRIDINOL
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Synthesis routes and methods

Procedure details

The production of 3,5-dichloro-2-pyridone in a yield of 63 percent by chlorination, starting from 2-pyridone is known [Cava et al., J. Org. Chem. 23, 1614 (1958)]. According to U.S.S.R. Pat. No 194,823 (Appl. 4/20/1966), it is also known to obtain 3,5-dichloro-2-pyridone in mixture with 5-chloropyridone starting from 2-pyridone by reaction with tert-butyl hypochlorite.
Name
3,5-dichloro-2-pyridone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Has 5-Chloro-2-hydroxypyridine been utilized in material science applications?

A: Yes, this compound derivatives have shown promise in perovskite solar cell technology. Studies reveal that incorporating a derivative with an amino group (–NH2) at a specific position on the this compound molecule can enhance the performance and durability of perovskite solar cells. [] This is attributed to the molecule's ability to passivate defects within the perovskite structure, improving charge carrier dynamics. []

Q2: How does the structure of this compound relate to its coordination chemistry?

A: this compound can act as a ligand in coordination complexes. In the complex catena-Poly[[[diaquabis(5-chloropyridinium-2-olato-κO)copper(II)]-μ-pyrazine-κ2N:N’] diperchlorate], this compound exists in its zwitterionic form, 5-chloropyridinium-2-olate. [, ] In this form, it coordinates to copper (II) ions via the oxygen atom, forming a chain structure bridged by pyrazine ligands. [, ] This highlights the versatility of this compound in adopting different forms depending on the chemical environment.

Q3: What spectroscopic techniques have been employed to characterize this compound?

A: Rotational spectroscopy has been successfully used to study the gas-phase tautomeric preferences of this compound. [] This technique, combined with a full quadrupolar hyperfine analysis due to the chlorine and nitrogen nuclei, allows for the unambiguous identification of different tautomers. [] Additionally, vibrational spectroscopic techniques like FT-IR and FT-Raman spectroscopy are likely used to characterize the molecule, although specific data from the provided research is not available. []

Q4: Are there computational studies on this compound and its derivatives?

A: Density functional theory (DFT) calculations have been employed to investigate the electronic properties and behavior of this compound derivatives. [] Specifically, DFT studies were used to analyze the impact of different substituents on the molecule's dipole moment and electron density distribution. [] This information is valuable for understanding its interaction with the perovskite material in solar cell applications. [] Molecular docking studies have also been explored, potentially to evaluate interactions with biomolecules like insulin. []

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